![molecular formula C22H17FN2O2 B257812 Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the benzo[h]quinoline family of compounds, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit anti-bacterial and anti-viral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for the development of new cancer therapies and treatments for inflammatory diseases. Additionally, this compound has been found to exhibit a wide range of other biological activities, making it a versatile tool for scientific research.
However, there are also some limitations to using ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research on ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate. One potential direction is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate, which could lead to the development of new drugs for a wide range of diseases. Finally, more research is needed to fully explore the potential advantages and limitations of using this compound in lab experiments, which could help to optimize its use as a tool for scientific research.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate involves the reaction of 4-fluoroaniline with 2-aminobenzo[h]quinoline-3-carboxylic acid in the presence of ethyl chloroformate. This reaction results in the formation of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate, which can be purified using column chromatography.
Propriétés
Nom du produit |
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate |
|---|---|
Formule moléculaire |
C22H17FN2O2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H17FN2O2/c1-2-27-22(26)19-13-24-20-17-6-4-3-5-14(17)7-12-18(20)21(19)25-16-10-8-15(23)9-11-16/h3-13H,2H2,1H3,(H,24,25) |
Clé InChI |
MEWLTGTYXJSJGY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
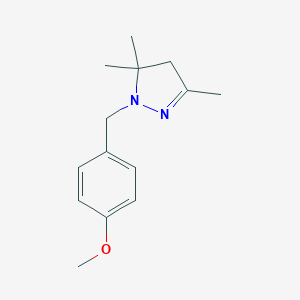
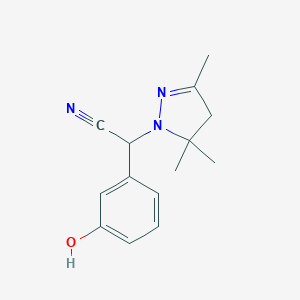
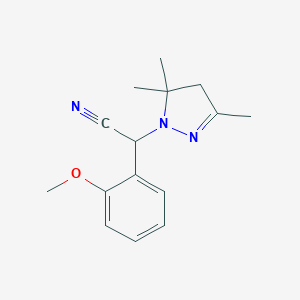
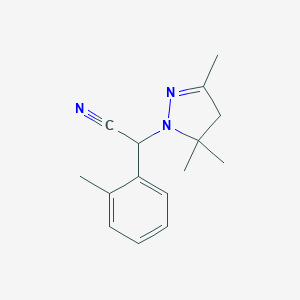
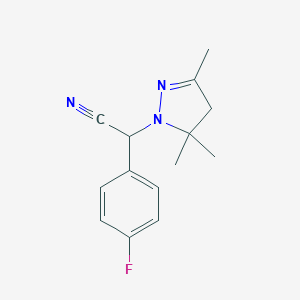
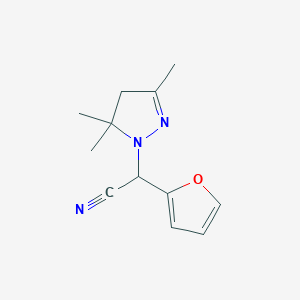
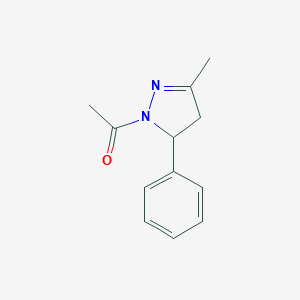

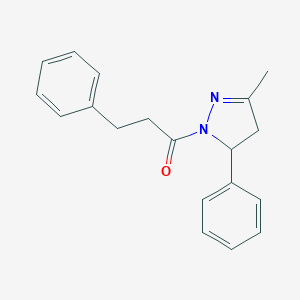
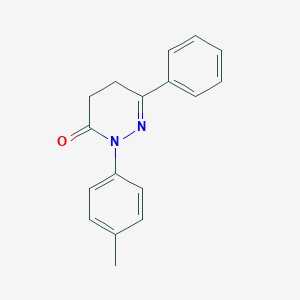

![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)